1-Pyrrolidinemethanamine
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Overview
Description
1-Pyrrolidinemethanamine is an organic compound with the molecular formula C5H12N2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is of significant interest in various fields of chemistry and industry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Pyrrolidinemethanamine can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with formaldehyde and hydrogen cyanide, followed by hydrogenation. This method yields this compound with high purity and efficiency.
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of pyrrolidine derivatives under high pressure and temperature. Catalysts such as nickel or palladium are often used to facilitate the reaction, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Pyrrolidinemethanamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: It readily undergoes nucleophilic substitution reactions, forming a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Halogenated compounds and alkylating agents are typical reagents for substitution reactions.
Major Products Formed:
Oxidation: Amides and nitriles.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted pyrrolidines.
Scientific Research Applications
1-Pyrrolidinemethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including its use in drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Pyrrolidinemethanamine involves its interaction with various molecular targets and pathways. It can act as a ligand for certain receptors, modulating their activity. Additionally, it can participate in enzyme-catalyzed reactions, influencing metabolic pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 2-Pyrrolidinemethanamine
- N-Ethyl-2-(aminomethyl)pyrrolidine
- 1-Ethyl-2-(aminomethyl)pyrrolidine
Comparison: 1-Pyrrolidinemethanamine is unique due to its specific structural configuration, which imparts distinct reactivity and properties compared to its analogs. For instance, the presence of the methanamine group at the 1-position of the pyrrolidine ring differentiates it from other similar compounds, influencing its chemical behavior and applications.
Properties
IUPAC Name |
pyrrolidin-1-ylmethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2/c6-5-7-3-1-2-4-7/h1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMPYTOIPVPQDNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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